molecular formula C14H21NO3 B5832617 3,4-dimethoxy-N-(pentan-3-yl)benzamide

3,4-dimethoxy-N-(pentan-3-yl)benzamide

Cat. No.: B5832617
M. Wt: 251.32 g/mol
InChI Key: LVARQSPXWIUHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-(pentan-3-yl)benzamide is a benzamide derivative characterized by a benzene ring substituted with two methoxy groups at the 3- and 4-positions and an amide-linked pentan-3-yl chain. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3,4-dimethoxy-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-11(6-2)15-14(16)10-7-8-12(17-3)13(9-10)18-4/h7-9,11H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVARQSPXWIUHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(pentan-3-yl)benzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with pentan-3-ylamine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of benzamides can be optimized using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dimethoxy-N-(pentan-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Methoxy Groups : The 3,4-dimethoxy motif is common in compounds with anti-inflammatory and anticancer activities, as seen in 3,4-dimethoxy-N-[2-methoxyphenyl]benzamide (moderate anticancer activity) .
  • Amide Side Chains : Bulky substituents like pentan-3-yl may enhance lipophilicity and membrane permeability compared to simpler alkyl or aryl groups .

Anticancer Activity

Compound Structural Feature Reported Activity
3,4-Dimethoxy-N-[2-methoxyphenyl]benzamide Three methoxy groups Moderate anticancer activity (IC₅₀ ~25 µM) against breast cancer cell lines
3,4-Dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide Pyrazolidine ring Enhanced cytotoxicity via apoptosis induction in leukemia cells
3,4-Dimethoxy-N-(imidazo[1,2-a]pyridin-2-yl)benzamide Imidazopyridine core Potent P-glycoprotein inhibition, reversing multidrug resistance in cancer

Neuroprotective and Anti-inflammatory Effects

  • Isoindolinone Derivatives: 3,4-Dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide shows acetylcholinesterase inhibition, relevant to Alzheimer’s disease treatment .
  • Simpler Analogues : 4-Methoxybenzamide exhibits moderate anti-inflammatory activity, suggesting the dimethoxy variant may have amplified effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.